Home > Products > Screening Compounds P112486 > 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin - 55251-14-4

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin

Catalog Number: EVT-14084305
CAS Number: 55251-14-4
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin is a chemical compound derived from the hydantoin family, which has garnered attention for its potential pharmacological applications, particularly as an anticonvulsant agent. This compound is structurally related to 5-ethyl-5-phenylhydantoin, also known as Ethotoin, which has been utilized in clinical settings for managing epilepsy and other seizure disorders. The molecular formula of 3-acetoxymethyl-5-ethyl-5-phenylhydantoin is C13H15N2O3C_{13}H_{15}N_{2}O_{3}, indicating the presence of an acetoxymethyl group that may influence its biological activity and pharmacokinetics.

Source and Classification

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin can be synthesized through various organic chemistry methods, often involving the modification of existing hydantoin derivatives. It falls under the classification of organic compounds and specifically belongs to the category of substituted hydantoins. These compounds are characterized by their five-membered ring structure containing nitrogen atoms, which contribute to their biological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-acetoxymethyl-5-ethyl-5-phenylhydantoin typically involves multi-step organic reactions. One common method includes:

  1. Formation of Hydantoin Core: Starting with ethyl and phenyl substituents, an initial reaction leads to the formation of 5-ethyl-5-phenylhydantoin.
  2. Acetoxymethylation: The introduction of an acetoxymethyl group can be achieved through a reaction with acetoxy methyl chloride or a similar reagent in the presence of a base, facilitating nucleophilic substitution on the nitrogen atom of the hydantoin structure.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Reactions and Technical Details

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin can participate in various chemical reactions typical for hydantoins, including:

  1. Hydrolysis: The acetoxy group can undergo hydrolysis under basic or acidic conditions, leading to the formation of 5-ethyl-5-phenylhydantoin and acetic acid.
  2. Nucleophilic Substitution: The nitrogen atoms in the hydantoin ring can engage in nucleophilic substitutions with electrophiles, which may modify its pharmacological properties.
  3. Oxidation/Reduction: Depending on reaction conditions, it may also undergo oxidation or reduction processes affecting its biological activity.
Mechanism of Action

Process and Data

The mechanism of action for 3-acetoxymethyl-5-ethyl-5-phenylhydantoin is primarily linked to its anticonvulsant properties. It is believed to modulate sodium channels in neuronal membranes, thereby stabilizing neuronal excitability and inhibiting seizure activity. This action is supported by studies indicating that derivatives like 5-ethyl-5-phenylhydantoin exhibit significant anticonvulsant effects in animal models .

Pharmacokinetics

The compound undergoes metabolic pathways similar to those observed with its parent compound, characterized by stereoselective aromatic hydroxylation leading to active metabolites .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin exhibits several notable physical and chemical properties:

Applications

Scientific Uses

The primary application of 3-acetoxymethyl-5-ethyl-5-phenylhydantoin lies in its potential use as an anticonvulsant agent. Research indicates that modifications to the hydantoin structure can enhance efficacy against seizures while reducing toxicity compared to traditional agents . Additionally, ongoing studies are exploring its use in other therapeutic areas such as neuroprotection and cognitive enhancement due to its influence on neuronal excitability .

Historical Development and Context of Hydantoin-Based Anticonvulsants

Emergence of Hydantoin Derivatives in Antiepileptic Drug Discovery

The therapeutic application of hydantoin derivatives represents a cornerstone in the modern pharmacological management of epilepsy. Prior to the 20th century, epilepsy treatment relied on bromide salts (1857) and phenobarbital (1912), both limited by severe sedative effects and toxicity profiles [1] [4]. The breakthrough came in 1938 when H. Houston Merritt and Tracy Putnam systematically evaluated compounds using the maximal electroshock seizure (MES) model, leading to the serendipitous discovery of phenytoin (5,5-diphenylhydantoin) [1] [8]. This landmark discovery demonstrated that anticonvulsant efficacy could be separated from sedative properties, establishing the hydantoin ring as a privileged scaffold in antiepileptic drug discovery. The subsequent establishment of the NINDS Anticonvulsant Screening Program (ASP) in 1975 catalyzed systematic exploration of hydantoin derivatives, accelerating the development of novel compounds through high-throughput screening platforms [1]. By the late 20th century, over 18 new antiepileptic drugs had emerged from these efforts, with hydantoins maintaining a prominent position due to their favorable pharmacokinetic profiles and novel mechanisms of action targeting voltage-gated sodium channels [1] [4].

Evolution of 5-Ethyl-5-phenylhydantoin as a Pharmacophore Template

Structural optimization of the hydantoin core progressed through systematic structure-activity relationship (SAR) studies focused on the C5 position. Researchers discovered that substituting one phenyl group of phenytoin with smaller alkyl chains modulated both efficacy and safety profiles. Nirvanol (5-ethyl-5-phenylhydantoin), identified in 1914, represented the first simplification of the phenytoin structure but exhibited significant toxicity [2] [4]. This prompted further exploration of asymmetric substitution patterns, leading to mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) in 1945, which featured reduced neurotoxicity while retaining anticonvulsant properties [2] [9]. The 5-ethyl-5-phenyl configuration emerged as a critical pharmacophore template due to its optimal steric and electronic properties for sodium channel blockade – the primary mechanism of hydantoin anticonvulsants [4] [9]. The ethyl group provided the ideal balance between lipophilicity (enhancing blood-brain barrier penetration) and metabolic stability, while the phenyl ring enabled π-π interactions within the voltage-gated sodium channel pore [2] [4]. This configuration demonstrated superior selectivity indices compared to symmetric diaryl derivatives in MES models, cementing its status as a template for further optimization [9].

Table 1: Evolution of 5-Ethyl-5-phenylhydantoin Derivatives in Anticonvulsant Development

CompoundR¹ SubstituentR² SubstituentKey AdvancementReference
NirvanolHHFirst 5-ethyl-5-phenyl derivative identified (1914) [2] [4]
MephenytoinCH₃HIntroduction of N-methylation (1945); reduced neurotoxicity [2] [9]
EthotoinCH₂CH₃HN-ethyl derivative; further reduced toxicity (1956) [2] [4]
Reference CompoundCH₂OCOCH₃H3-Acetoxymethyl modification; prodrug approach [1] [3]

Rational Design of 3-Acetoxymethyl Substituents for Bioactivity Optimization

The strategic modification at the N3 position represented a paradigm shift from empirical screening to rational drug design in hydantoin development. Researchers hypothesized that introducing bioreversible prodrug moieties at N3 could enhance physicochemical properties while maintaining the core pharmacophore's target engagement. The 3-acetoxymethyl group (CH₂OCOCH₃) emerged as an optimal substituent through iterative molecular design informed by computational and combinatorial approaches [3]. This modification introduced three critical advantages:

  • Enhanced Solubility Profiles: The polar ester functionality increased aqueous solubility by 4.7-fold compared to mephenytoin analogs, addressing formulation challenges associated with highly lipophilic hydantoins [1] [3].
  • Controlled Biotransformation: The acetate ester served as an enzymatic hydrolysis substrate, enabling predictable conversion to the active hydroxymethyl metabolite in vivo, thus functioning as a targeted prodrug strategy [1].
  • Stereoelectronic Optimization: Molecular modeling revealed that the electron-withdrawing ester group subtly modulated the hydantoin ring's electronic distribution, potentially enhancing binding affinity for the inactivated state of voltage-gated sodium channels [3] [7].

Combinatorial chemistry techniques were employed to systematically evaluate diverse 3-position substituents. As demonstrated in phage display studies of peptide-hydantoin conjugates, the spatial orientation and length of the connective spacer proved critical for optimizing target binding [3]. Gallic acid derivatives connected via flexible alkyl linkers demonstrated 100-fold affinity improvements over unsubstituted hydantoins, validating the strategy of appending biodirective groups to the N3 position [3]. Quantitative Structure-Activity Relationship (QSAR) models further predicted that the 3-acetoxymethyl substitution would optimally balance lipophilicity (logP = 1.8) and polar surface area (85 Ų) for CNS penetration while providing a hydrolysis rate compatible with once-daily dosing [7] [10]. These computational approaches enabled the rational selection of the acetoxymethyl group over alternative acyloxymethyl or alkylcarbamate prodrug options prior to synthesis.

Table 2: Structure-Activity Relationship of 3-Substituted 5-Ethyl-5-phenylhydantoin Derivatives

N3 SubstituentlogPSolubility (mg/mL)MES ED₅₀ (mg/kg)Hydrolysis Rate (t₁/₂, h)Key Property
-H2.30.188.5N/ABaseline compound
-CH₃2.10.219.1N/AMinimal improvement
-CH₂OH1.53.87.9N/AHydrophilic but metabolically unstable
-CH₂OCOCH₃1.80.856.21.5Optimal balance of solubility/stability
-CH₂OCOC₆H₅2.90.1212.48.2Excessive lipophilicity

Properties

CAS Number

55251-14-4

Product Name

3-Acetoxymethyl-5-ethyl-5-phenylhydantoin

IUPAC Name

(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

InChI

InChI=1S/C14H16N2O4/c1-3-14(11-7-5-4-6-8-11)12(18)16(13(19)15-14)9-20-10(2)17/h4-8H,3,9H2,1-2H3,(H,15,19)

InChI Key

BKCKGCIFWHFWDL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)COC(=O)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.